3-Bromo-5-(pentafluorosulfur)aniline

Descripción

Propiedades

IUPAC Name |

3-bromo-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF5NS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCROKBUNMALNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(pentafluorosulfur)aniline

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-5-(pentafluorosulfur)aniline, a compound of significant interest to researchers in medicinal chemistry and drug development. The introduction of the pentafluorosulfur (SF₅) group into aromatic scaffolds presents a unique combination of electronic and steric properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile. Due to the novelty of this specific aniline derivative, publicly available experimental data is scarce. Therefore, this guide focuses on the authoritative, field-proven methodologies for determining these critical parameters. We delve into the causality behind experimental choices for measuring solubility, lipophilicity (LogP), and acidity (pKa), providing detailed, self-validating protocols. Furthermore, we explore the expected spectroscopic signatures for structural confirmation and discuss the application of computational models for property prediction in the absence of experimental data. This document serves as a foundational resource for scientists working with or seeking to characterize 3-Bromo-5-(pentafluorosulfur)aniline and similarly novel compounds.

Introduction: The Significance of the Pentafluorosulfur Moiety in Drug Design

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can overcome challenges in drug efficacy, selectivity, and metabolic stability. Fluorine-containing functional groups have become a cornerstone of modern drug design, and among these, the pentafluorosulfur (SF₅) group is a rapidly emerging star. The SF₅ group is often considered a "super-trifluoromethyl" group due to its superior steric bulk, high electronegativity, and exceptional chemical and thermal stability.[1]

3-Bromo-5-(pentafluorosulfur)aniline is a key building block that combines three influential functionalities on an aniline scaffold:

-

The Aniline Core: A primary aromatic amine that is a common feature in many bioactive molecules and serves as a versatile synthetic handle. Its basicity (pKa) is a critical determinant of its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.

-

The Bromo Substituent: A halogen atom that can modulate lipophilicity and serve as a vector for further synthetic elaboration through cross-coupling reactions.

-

The Pentafluorosulfur (SF₅) Group: This is the defining feature of the molecule. It is a potent electron-withdrawing group, significantly more so than a trifluoromethyl (CF₃) group, and is highly lipophilic. Its stability under physiological conditions makes it an attractive bioisosteric replacement for other groups to enhance metabolic stability and improve binding affinity.[2]

The precise characterization of the physicochemical properties of 3-Bromo-5-(pentafluorosulfur)aniline is therefore not merely an academic exercise. It is a prerequisite for its rational application in drug discovery programs. Properties such as solubility, lipophilicity, and acidity govern a compound's journey from administration to its site of action and are fundamental to building predictive structure-activity relationships (SAR).

Molecular Identity and Structure

A clear definition of the molecule is the foundation of any scientific investigation.

| Identifier | Value |

| IUPAC Name | 3-Bromo-5-(pentafluorosulfur)aniline |

| CAS Number | 1240257-95-7[3] |

| Molecular Formula | C₆H₅BrF₅NS |

| Molecular Weight | 302.08 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1N)Br)S(F)(F)(F)(F)F |

| InChI Key | HCROKBUNMALNHZ-UHFFFAOYSA-N |

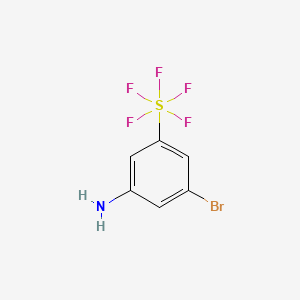

Molecular Structure:

Caption: 2D structure of 3-Bromo-5-(pentafluorosulfur)aniline.

Core Physicochemical Properties: A Methodological Guide

While specific experimental values for 3-Bromo-5-(pentafluorosulfur)aniline are not widely published, this section provides the gold-standard methodologies for their determination. Understanding how to generate this data is paramount for any research program.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical gatekeeper for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a leading cause of failure for promising drug candidates.[4] Both thermodynamic and kinetic solubility are important, with thermodynamic solubility representing the true equilibrium state, which is crucial for later-stage development.

Authoritative Protocol: The Shake-Flask Method

The shake-flask method is universally recognized as the gold standard for determining thermodynamic solubility.[4] It directly measures the saturation concentration of a compound in a given solvent at equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-5-(pentafluorosulfur)aniline to a series of vials containing a precise volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37°C to mimic physiological conditions). Agitate for a defined period, usually 24 to 48 hours, to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the controlled temperature to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Validation of Equilibrium: To confirm that equilibrium has been reached, the concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[6]

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Lipophilicity (LogP)

Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of its ability to cross cell membranes. It is quantified by the partition coefficient (P) between n-octanol and water, and is almost always expressed as its logarithm, LogP. An optimal LogP value (typically between 1 and 5 for CNS drugs) is essential for good ADME properties.

Authoritative Protocol 1: Shake-Flask Method

This is the traditional and most direct method for LogP determination.

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or buffer at a specific pH, e.g., 7.4) with n-octanol by mixing them vigorously and then allowing the layers to separate.

-

Partitioning: Dissolve a known amount of 3-Bromo-5-(pentafluorosulfur)aniline in one of the phases (usually the one in which it is more soluble). Add a precise volume of this solution to a vial containing a precise volume of the other pre-saturated phase.

-

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.[7]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Authoritative Protocol 2: Reverse-Phase HPLC (RP-HPLC) Method

This is a faster, high-throughput alternative that correlates a compound's retention time on a nonpolar stationary phase with its LogP.[8]

Step-by-Step Methodology:

-

System Setup: Use an HPLC system with a C18 (octadecylsilyl) column, which mimics the lipophilic environment of n-octanol. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Calibration: Inject a series of standard compounds with well-established LogP values that span the expected range for the test compound.

-

Data Collection: Measure the retention time (t_R) for each standard. Also, measure the column dead time (t_₀) using a non-retained compound (e.g., uracil).

-

Calibration Curve: Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_₀) / t_₀. Plot log(k) versus the known LogP values of the standards. This should yield a linear relationship.

-

Sample Analysis: Inject the 3-Bromo-5-(pentafluorosulfur)aniline sample under the identical chromatographic conditions and measure its retention time.

-

LogP Determination: Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.[9][10]

Acidity Constant (pKa)

Scientific Rationale: The pKa value defines the ionization state of a molecule at a given pH. For an aniline derivative, the pKa refers to the equilibrium for the protonation of the amino group (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This is critical as the charge state of a drug affects its solubility, permeability, and binding to its target. The two strong electron-withdrawing groups (Br and SF₅) on this aniline are expected to significantly decrease the basicity of the amino group, resulting in a much lower pKa compared to aniline (pKa ≈ 4.6).[11][12]

Authoritative Protocol: Potentiometric Titration

This is a highly accurate and reliable method for pKa determination.[13]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the 3-Bromo-5-(pentafluorosulfur)aniline in a suitable solvent (often a co-solvent system like methanol/water is needed for solubility). A constant ionic strength is maintained using an inert salt like KCl.[14]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant.

-

Acidification: For determining the pKa of the conjugate acid (R-NH₃⁺), first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure the aniline is fully protonated.

-

Titration: Titrate the acidified solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[15]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone on the titration curve (or the point of maximum inflection on the first derivative plot).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 149757-22-2|2,6-DiBromo-4-(pentaFluoro-l6-sulfaneyl)aniline|BLD Pharm [bldpharm.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. agilent.com [agilent.com]

- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journaleras.com [journaleras.com]

- 12. afit.edu [afit.edu]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

The Pentafluorosulfuryl Group on an Aniline Ring: An In-depth Technical Guide for Researchers

Abstract

The pentafluorosulfuryl (SF₅) group is rapidly emerging as a substituent of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Often dubbed a "super-trifluoromethyl" group, its unique electronic and steric properties offer compelling advantages for molecular design.[1][2] This technical guide provides a comprehensive overview of the electronic properties of the SF₅ group when appended to an aniline scaffold. We will delve into the synthesis of pentafluorosulfuryl anilines, analyze their key physicochemical parameters, and explore the underlying electronic effects through spectroscopic and computational lenses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the SF₅ group in their work.

Introduction: The Rise of the Pentafluorosulfuryl Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design, offering a powerful tool to modulate a compound's metabolic stability, bioavailability, and binding affinity.[3] While the trifluoromethyl (CF₃) group has been a workhorse in this arena for decades, the pentafluorosulfuryl (SF₅) group is now commanding significant attention for its distinct and often superior properties.[1]

The SF₅ group is characterized by its high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[4] These attributes make it an attractive bioisostere for other bulky, lipophilic groups.[4] When placed on an aromatic ring, the SF₅ group acts as a powerful electron-withdrawing group, profoundly influencing the electronic landscape of the molecule. This guide will specifically focus on the impact of the SF₅ group on the aniline ring system, a fundamental building block in numerous pharmaceuticals and functional materials.

Synthesis of 4-(Pentafluorosulfanyl)aniline: A Validated Protocol

The synthesis of 4-(pentafluorosulfanyl)aniline is a multi-step process that requires careful execution. The following protocol is based on established literature procedures and provides a reliable pathway to this key intermediate.[5][6]

Experimental Protocol: Synthesis of 4-(Pentafluorosulfanyl)aniline

Step 1: Synthesis of 4-Nitrophenylsulfur Pentafluoride

-

Fluorination of Bis-(4-nitrophenyl)-disulfide: In a suitable reaction vessel, suspend bis-(4-nitrophenyl)-disulfide in a fluorinated solvent such as CFC-113.

-

Addition of Silver Difluoride: Carefully add silver difluoride (AgF₂) to the suspension. The reaction is typically carried out at or below room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS). Upon completion, the reaction mixture is filtered to remove silver salts. The filtrate is then carefully concentrated under reduced pressure.

-

Purification: The crude 4-nitrophenylsulfur pentafluoride is purified by preparative HPLC to yield the desired product.[5][6] A reported yield for this step is approximately 10%.[5][6]

Step 2: Reduction of the Nitro Group

-

Hydrogenation Setup: In a hydrogenation vessel, dissolve the purified 4-nitrophenylsulfur pentafluoride in ethanol containing a catalytic amount of platinum(IV) oxide (PtO₂). The solution should be acidified with hydrochloric acid.[5][6]

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr shaker) and stir vigorously until the reaction is complete (as monitored by TLC or GC-MS).

-

Isolation of the Hydrochloride Salt: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminophenylsulfur pentafluoride hydrochloride.[5][6]

Step 3: Liberation of the Free Aniline

-

Neutralization: Dissolve the 4-aminophenylsulfur pentafluoride hydrochloride salt in water and treat it with a mild base, such as a saturated sodium bicarbonate solution, until the solution is neutral or slightly basic.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as pentane, to afford pure 4-aminophenylsulfur pentafluoride as white needles.[5][6]

Physicochemical Properties of the SF₅ Group on the Aniline Ring

The introduction of the SF₅ group onto the aniline ring dramatically alters its fundamental physicochemical properties. These changes are critical for understanding the behavior of SF₅-anilines in various chemical and biological systems.

Acidity (pKa)

Lipophilicity (LogP)

Despite its high polarity, the SF₅ group is remarkably lipophilic. This is a key differentiator from many other electron-withdrawing groups. The calculated XLogP3-AA for N-(pentafluoro-λ6-sulfanyl)aniline is 5.5, indicating a high degree of lipophilicity.[9] For comparison, the LogP of aniline is 0.9. This increased lipophilicity can enhance membrane permeability, a crucial factor in drug design.

Hammett Constants: Quantifying Electronic Influence

The Hammett equation provides a quantitative measure of the electronic influence of a substituent on a benzene ring.[10][11] The SF₅ group possesses large, positive sigma (σ) values, indicating its strong electron-withdrawing character through both inductive (field) and resonance effects.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -SF₅ | 0.61 | 0.68 |

| -NO₂ | 0.71 | 0.78 |

| -CF₃ | 0.43 | 0.54 |

| -CN | 0.56 | 0.66 |

Table 1: Comparison of Hammett constants for common electron-withdrawing groups.

As shown in Table 1, the σ_p value for the SF₅ group is slightly lower than that of the nitro group but significantly higher than that of the trifluoromethyl group. This underscores its position as a potent electron-withdrawing substituent.

Spectroscopic Characterization of SF₅-Anilines

The unique electronic environment of SF₅-anilines gives rise to characteristic spectroscopic signatures.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for characterizing SF₅-containing compounds. The SF₅ group typically displays a characteristic A₄B pattern, with the axial fluorine (B) appearing as a quintet and the four equatorial fluorines (A) appearing as a doublet of quintets. The chemical shifts are highly sensitive to the electronic environment. While a specific spectrum for 4-(pentafluorosulfanyl)aniline was not found in the search results, related SF₅-aryl compounds show the axial fluorine resonance typically upfield of the equatorial fluorines.

Infrared (IR) Spectroscopy

The IR spectrum of an SF₅-aniline will be dominated by strong absorptions corresponding to the S-F stretching vibrations. These typically appear in the region of 800-950 cm⁻¹ and 550-650 cm⁻¹. The N-H stretching vibrations of the aniline moiety will be observed around 3300-3500 cm⁻¹, and their position and intensity can be influenced by the electron-withdrawing SF₅ group. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

UV-Vis Spectroscopy

The UV-Vis spectrum of aniline exhibits a primary absorption band around 230 nm and a secondary, weaker band around 280 nm, corresponding to π-π* transitions. The introduction of a strong electron-withdrawing group like SF₅ at the para position is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system and the stabilization of the excited state. For instance, the absorbance peak of 4-phenylazoaniline is at 381 nm, demonstrating a significant red shift compared to aniline.[12] A similar, albeit likely less pronounced, shift would be anticipated for 4-(pentafluorosulfanyl)aniline.

The Electronic Landscape: Inductive vs. Resonance Effects

The potent electron-withdrawing nature of the SF₅ group is a result of a combination of strong inductive (field) effects and resonance effects.

Inductive Effect (-I)

The high electronegativity of the five fluorine atoms creates a strong dipole, with the sulfur atom being highly electron-deficient. This positive character is transmitted through the sigma bonds to the aromatic ring, withdrawing electron density. This is the primary mechanism by which the SF₅ group exerts its electron-withdrawing influence.

Resonance Effect (-R)

While the SF₅ group is primarily an inductively withdrawing group, it can also participate in resonance by accepting electron density from the aniline ring into the d-orbitals of the sulfur atom. This delocalization of the nitrogen lone pair further reduces the electron density on the aniline ring and at the amino group.

Figure 1: A diagram illustrating the interplay of electron donation from the amino group and the strong electron withdrawal by the pentafluorosulfuryl group in 4-(pentafluorosulfanyl)aniline.

Structural Insights from X-ray Crystallography

X-ray crystallographic studies of 4-(pentafluorosulfanyl)aniline reveal a near-octahedral geometry around the sulfur atom.[5] The axial S-F bond is typically slightly longer than the four equatorial S-F bonds. The equatorial fluorine atoms are staggered with respect to the plane of the benzene ring. The packing of these molecules in the crystal lattice is often stabilized by weak intermolecular interactions, including N-H···F hydrogen bonds.[5]

Conclusion and Future Outlook

The pentafluorosulfuryl group imparts a unique and powerful set of electronic properties to the aniline ring system. Its strong electron-withdrawing nature, coupled with its high lipophilicity and stability, makes SF₅-substituted anilines highly valuable building blocks for the development of novel pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies for introducing the SF₅ group become more accessible, we anticipate a significant expansion in the exploration and application of this remarkable functional group. This guide provides a foundational understanding of the electronic properties of SF₅-anilines, empowering researchers to harness their potential in their respective fields.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Beier, P., & Vida, N. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. The Journal of Organic Chemistry, 79(18), 8906-8911.

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

- Nava, E. L., Jesih, A., & Goreshnik, E. (2008). 4-Aminophenylsulfur pentafluoride. Acta Crystallographica Section E: Structure Reports Online, 64(2), o416.

-

Wikipedia. (2023). 4-Nitroaniline. In Wikipedia. Retrieved from [Link]

- Umemoto, T., Garrick, L. M., & Saito, N. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry, 8, 671-692.

- Kim, J. G., Kang, O. Y., Kim, S. M., Issabayeva, G., Oh, I. S., Lee, Y., Lee, W. H., Lim, H. J., & Park, S. J. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 26(16), 4983.

-

Topond. (n.d.). Topology of the Electron Density and of Its Laplacian from Periodic LCAO Calculations on f-Electron Materials: The Case of Cesium Uranyl Chloride. Retrieved from [Link]

-

Quora. (2018). Which is more basic, o-nitroaniline or p-nitroaniline?. Retrieved from [Link]

-

PubChem. (n.d.). Pentafluorosulfanyl aniline. Retrieved from [Link]

- Masood, T. B., Thygesen, S. S., Linares, M., Abrikossov, A., & Hotz, I. (2021). Visual Analysis of Electronic Densities and Transitions in Molecules. arXiv preprint arXiv:2106.01255.

- Sheppard, W. A. (1962). Aromatic Fluorine Compounds. X. The Pentafluorosulfur Group. Journal of the American Chemical Society, 84(16), 3064-3072.

- Al-Masoudi, W. A., & Al-Amery, M. H. (2021). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study.

-

SCM. (n.d.). Densf: Volume Maps. Retrieved from [Link]

- Le, C., & MacMillan, D. W. C. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science, 4(7), 2947-2952.

-

NIST. (n.d.). Aniline. Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

- Beier, P., & Vida, N. (2014). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 167, 136-140.

-

Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline?. Retrieved from [Link]

- Mezey, P. G. (2013). Electron density shape analysis of a family of through-space and through-bond interactions.

- El-Sayed, M. A., & Ahmed, S. M. (2016). UV-Vis spectra of aniline in different mole fractions of acetonitrile...

- LibreTexts. (2021).

- Niendorf, T., et al. (2021). Pentafluorosulfanyl (SF5)

- ResearchGate. (n.d.). IR transmission spectrum of aniline.

- Taryba, M., et al. (2021). Structure and Stability of Pentafluoroaniline and 4-Aminononafluorobiphenyl Radical Anions: Optically Detected EPR, Time-Resolved Fluorescence, Time-Resolved Magnetic Field Effect, and Quantum Chemical Study. The Journal of Physical Chemistry A, 125(32), 7025-7036.

- Gernert, M., et al. (2021). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Chemistry – A European Journal, 27(50), 12836-12845.

- Nordmark, A. (2018).

- LibreTexts. (2022). 2.6: delta and Hammett's sigma constants.

- ResearchGate. (n.d.). UV-Visible absorption spectrum of aniline alpha naphthol The peaks....

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. 4-Aminophenylsulfur pentafluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. Pentafluorosulfanyl aniline | C6H6F5NS | CID 88249102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. Aniline [webbook.nist.gov]

- 12. Absorption [4-phenylazoaniline] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-5-(pentafluorosulfur)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emergence of the Pentafluorosulfur (SF₅) Group in Modern Chemistry

The pentafluorosulfur (SF₅) group has rapidly transitioned from a chemical curiosity to a highly sought-after functional group in medicinal chemistry, agrochemicals, and materials science.[1] Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety boasts a unique combination of properties: strong electron-withdrawing character, high thermal and chemical stability, and significant lipophilicity.[2] These attributes can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, offering improved metabolic stability, enhanced binding affinity, and modulated bioavailability.[1]

3-Bromo-5-(pentafluorosulfur)aniline is a key building block for introducing the SF₅ group into complex molecular architectures. Its bromine atom provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional precision. This guide provides an in-depth exploration of these powerful transformations, offering both mechanistic insights and practical, field-tested protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the construction of complex molecules under relatively mild conditions with broad functional group tolerance.[3] For a substrate like 3-Bromo-5-(pentafluorosulfur)aniline, these methods are indispensable for derivatization and lead optimization in drug discovery programs. The strong electron-withdrawing nature of the SF₅ group can influence the reactivity of the aryl bromide, a factor that must be considered when selecting the appropriate catalytic system.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3] This reaction is a workhorse in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that underpins its reliability. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for efficient catalysis, particularly with electron-deficient substrates.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(pentafluorosulfur)aniline with Phenylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of related bromo-SF₅-aniline derivatives.[1]

Materials:

-

3-Bromo-5-(pentafluorosulfur)aniline

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv), phenylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 |

| Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 |

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine.[4] This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are prevalent in numerous pharmaceuticals.[5]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which can be challenging for electron-deficient anilines.

Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Application Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(pentafluorosulfur)aniline with Morpholine

This is a proposed protocol based on general methods for the Buchwald-Hartwig amination of aryl bromides.[6]

Materials:

-

3-Bromo-5-(pentafluorosulfur)aniline

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.

-

Catalyst and Ligand: In the same tube, add Pd₂(dba)₃ (0.01-0.02 equiv) and XPhos (0.02-0.04 equiv).

-

Reactant Addition: Add 3-Bromo-5-(pentafluorosulfur)aniline (1.0 equiv) and anhydrous toluene.

-

Nucleophile Addition: Add morpholine (1.2 equiv) to the mixture.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) |

| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.4) | Toluene | 100 |

| Aniline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 |

| n-Butylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ (2.5) | t-AmylOH | 90 |

III. Other Notable Cross-Coupling Reactions

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed cross-couplings can also be effectively applied to 3-Bromo-5-(pentafluorosulfur)aniline.

-

Heck Reaction: This reaction forms a new C-C bond between the aryl bromide and an alkene.[7] It is particularly useful for the synthesis of substituted styrenes and cinnamates. The reaction is typically carried out in the presence of a palladium catalyst and a base.

-

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond.[8] It is a valuable tool for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.[9]

The protocols for these reactions would follow similar principles to those outlined above, with appropriate selection of the coupling partner, catalyst, ligand, and base.

Conclusion and Future Outlook

3-Bromo-5-(pentafluorosulfur)aniline is a valuable and versatile building block for the synthesis of novel SF₅-containing compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful toolkit for researchers to explore the chemical space around this unique scaffold. As the importance of the SF₅ group in drug discovery continues to grow, the development of robust and efficient synthetic methodologies for its incorporation will be of paramount importance. The protocols and mechanistic insights provided herein serve as a solid foundation for further innovation in this exciting field.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

-

Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

-

National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

National Center for Biotechnology Information. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]

-

MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

-

National Center for Biotechnology Information. (2022, October 26). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Novel Biaryl Scaffolds from 3-Bromo-5-(pentafluorosulfur)aniline

Introduction: The Significance of the Pentafluorosulfur (SF5) Moiety and the Power of Suzuki-Miyaura Coupling

The pentafluorosulfur (SF5) group has emerged as a highly sought-after substituent in medicinal chemistry and materials science. Its unique combination of properties, including high electronegativity, metabolic stability, and a large steric footprint, allows for the fine-tuning of molecular characteristics such as lipophilicity, pKa, and conformational preference. The incorporation of the SF5 group into aromatic systems can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. 3-Bromo-5-(pentafluorosulfur)aniline is a key building block for accessing these novel molecular architectures.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it an indispensable tool in academic and industrial research.[2][3] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-5-(pentafluorosulfur)aniline with various boronic acids, addressing the specific challenges posed by this electron-deficient substrate.

Scientific Rationale and Key Experimental Considerations

The successful Suzuki-Miyaura coupling of 3-Bromo-5-(pentafluorosulfur)aniline hinges on overcoming the challenges associated with its electronic properties. The strongly electron-withdrawing nature of the SF5 group significantly influences the reactivity of the C-Br bond.

-

Oxidative Addition: The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][4] While electron-withdrawing groups can activate the aryl halide towards oxidative addition, the presence of the aniline moiety introduces a potentially coordinating group that could influence the catalyst.[5]

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and, critically, the supporting ligand is paramount for an efficient reaction. Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps.[1][4] For electron-deficient substrates, ligands that can stabilize the electron-rich palladium center are beneficial. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging Suzuki couplings.[6]

-

Base and Solvent System: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][6] The choice of base and solvent must be compatible with the starting materials and the catalyst system. A biphasic solvent system, often containing water, is frequently used to facilitate the dissolution of the inorganic base and promote the reaction.[7]

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chemrxiv.org [chemrxiv.org]

Technical Support Center: Purification of Crude 3-Bromo-5-(pentafluorosulfur)aniline

Welcome to the technical support center for 3-Bromo-5-(pentafluorosulfur)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this advanced building block. The unique properties conferred by the pentafluorosulfanyl (SF₅) group, such as high lipophilicity and strong electron-withdrawing character, present specific challenges during purification.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 3-Bromo-5-(pentafluorosulfur)aniline.

Issue 1: Persistent Colored Impurities in the Final Product

Q: My final product, after column chromatography, is a yellow or brown oil/solid, not the expected off-white solid. What are the likely causes and how can I resolve this?

A: This is a common issue when working with anilines, which are prone to oxidation. The presence of residual acids or metals from the reaction can catalyze this degradation.

-

Probable Cause 1: Oxidation of the Aniline. Aromatic amines, especially electron-deficient ones, can oxidize upon exposure to air and light, forming highly colored impurities. This can be exacerbated by trace acid or metal catalysts remaining from the synthesis.

-

Probable Cause 2: Residual Starting Materials or Byproducts. If the bromination was incomplete, you might have residual 3-(pentafluorosulfur)aniline. Also, over-bromination can lead to di-bromo species.[2][3]

Troubleshooting Workflow:

Caption: Decision tree for removing colored impurities.

Detailed Solutions:

-

Aqueous Workup: Before chromatography, ensure your crude material is thoroughly washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a brine wash.

-

Column Chromatography:

-

Adsorbent: Use high-purity silica gel (230-400 mesh).

-

Eluent System: Due to the high lipophilicity of the SF₅ group, a non-polar eluent system is recommended.[2][3] Start with a low polarity mixture, such as Hexane:Ethyl Acetate (20:1), and gradually increase the polarity.[2][3]

-

Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column for better separation.

-

-

Activated Carbon Treatment: If color persists after chromatography, dissolve the impure product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite. This is very effective at removing highly conjugated, colored impurities.

-

Recrystallization: As a final polishing step, recrystallization can be effective. See the FAQ section for solvent selection.

Issue 2: Co-elution of Impurities During Column Chromatography

Q: I'm having trouble separating my product from an impurity with a very similar Rf value on TLC.

A: This often indicates the presence of an isomer or a byproduct with similar polarity. Given the synthesis of analogous compounds, a likely culprit is a di-brominated aniline derivative or unreacted starting material.[2][3]

-

Probable Cause 1: Isomeric Byproducts. Bromination of 3-(pentafluorosulfur)aniline could potentially yield small amounts of other isomers, which will have very similar polarities.

-

Probable Cause 2: Unreacted Starting Material. 3-(pentafluorosulfur)aniline has a polarity close to the brominated product.

-

Probable Cause 3: Succinimide byproduct. If N-bromosuccinimide (NBS) was used for bromination, residual succinimide might be present.[2][3]

Troubleshooting Strategies:

| Strategy | Description | When to Use |

| Modify Eluent System | Change the solvent composition. For example, switch from a Hexane/EtOAc system to a Hexane/Dichloromethane or a Toluene-based system. This alters the selectivity of the separation. | When the Rf values are very close (<0.1 difference). |

| Use a Different Adsorbent | If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or reverse-phase silica (C18). | For stubborn separations where eluent modification is insufficient. |

| Recrystallization | If the product is a solid and an appropriate solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities. | When the product is >90% pure and a solid. |

| Aqueous Wash for Succinimide | A wash with dilute NaOH or NaHCO₃ during the workup can help remove the acidic succinimide. | If NBS was used in the synthesis. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude 3-Bromo-5-(pentafluorosulfur)aniline?

A1: Flash column chromatography on silica gel is the most common and effective method for the initial purification of multi-gram quantities of this compound.[2][3]

Detailed Protocol: Flash Column Chromatography

-

Preparation:

-

Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 100% Hexane or Hexane:EtOAc 50:1).

-

Pack the column carefully to avoid air bubbles.

-

-

Sample Loading:

-

Dissolve the crude 3-Bromo-5-(pentafluorosulfur)aniline in a minimal amount of dichloromethane or the eluent.

-

Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

-

Elution:

-

Product Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Caption: Workflow for flash column chromatography.

Q2: Can I purify this compound by recrystallization? If so, what solvents are recommended?

A2: Yes, if the compound is a solid and has been partially purified by chromatography, recrystallization is an excellent final step. The high lipophilicity of the SF₅ group dictates the choice of solvents.[1]

-

Recommended Solvent Systems:

-

Heptane or Hexane: The compound is likely to be sparingly soluble in these non-polar solvents at room temperature and more soluble when hot.

-

Toluene/Heptane mixture: Dissolve the compound in a minimal amount of hot toluene and then add hot heptane until the solution becomes slightly cloudy. Allow it to cool slowly.

-

Ethanol/Water: For more polar impurities, dissolving in hot ethanol and adding water dropwise until persistent cloudiness appears can be effective.

-

Q3: My purified product seems to degrade or change color upon storage. What are the proper storage conditions?

A3: Anilines are susceptible to air and light-induced oxidation.

-

Storage Recommendations:

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Store at low temperatures (2-8 °C).

-

Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.

-

Q4: What are the best analytical techniques to assess the purity of 3-Bromo-5-(pentafluorosulfur)aniline?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

| Technique | Purpose | Key Features to Look For |

| ¹H NMR | Structural confirmation and detection of proton-bearing impurities. | Correct integration values for aromatic protons; absence of peaks from starting materials or solvent. |

| ¹⁹F NMR | Direct analysis of the SF₅ group and fluorine-containing impurities. | The SF₅ group typically shows a characteristic pattern (a doublet and a quintet).[2][3] The absence of other fluorine-containing signals is crucial. |

| GC-MS / LC-MS | To identify and quantify impurities. | A single major peak corresponding to the product's mass. |

| Elemental Analysis | To confirm the elemental composition (C, H, N, S, Br). | The experimental values should be within ±0.4% of the calculated values. |

References

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available at: [Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of the Pentafluorosulfuryl (SF5) Group Under Diverse Reaction Conditions

Introduction

The pentafluorosulfuryl (SF5) group has rapidly emerged as a valuable substituent in medicinal chemistry, agrochemicals, and materials science.[1] Often dubbed a "super-trifluoromethyl" group, it imparts unique properties, including high electronegativity, significant lipophilicity, and, most critically, exceptional chemical and thermal stability.[2][3][4] This robustness is attributed to the strong, stable sulfur-fluorine bonds.[5] However, researchers frequently have questions about the precise limits of this stability when planning multi-step syntheses or evaluating molecules under physiological or environmental stress.

This technical support guide provides in-depth answers to frequently asked questions and offers troubleshooting advice for common challenges encountered during experiments with SF5-containing compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the pentafluorosulfanyl (SF5) group in general?

A1: The SF5 group is renowned for its high thermal and chemical stability.[5][6] This resilience makes it an attractive functional group for enhancing the metabolic stability and overall durability of a molecule, which is particularly valuable in drug design.[6][7][8] The group is generally considered inert to many common synthetic reagents and conditions, often surviving reaction sequences that would degrade other functional groups.[9]

Q2: Are SF5-functionalized molecules stable under acidic conditions?

A2: Yes, molecules bearing the SF5 group typically exhibit high stability in aqueous acidic buffers. For example, studies have demonstrated that N–SF5 substituted azetidines are stable in a 0.01 M HCl solution (pH 2.0).[5] The powerful electron-withdrawing nature of the SF5 group contributes to its resistance to degradation under most acidic environments encountered in synthetic chemistry and physiological conditions.[5] While extremely harsh conditions (e.g., concentrated sulfuric acid at high temperatures) can eventually degrade the molecule, the SF5 group is remarkably resilient under standard laboratory protocols.[10]

Q3: How does the SF5 group behave in the presence of strong bases?

A3: The SF5 group is exceptionally stable in basic conditions. A classic example is pentafluorosulfanylbenzene, which shows no reaction when refluxed in a solution of sodium hydroxide in aqueous ethanol.[10] This indicates that the aryl-SF5 bond, a common linkage in advanced molecules, is highly resistant to nucleophilic attack by hydroxide and other common bases.

Q4: What is the stability of the SF5 group towards common oxidizing and reducing agents?

A4: The SF5 group is generally stable across a wide range of oxidizing and reducing environments.[10] Its inherent robustness means it can be carried through various synthetic transformations without being compromised. For instance, SF5-containing aromatic amino acids have been shown to be compatible with standard peptide synthesis and deprotection strategies, which can involve both acidic (TFA) and reducing conditions (for certain protecting groups), without degradation of the SF5 moiety.[9]

Q5: How does the thermal stability of the SF5 group compare to other fluorinated groups like trifluoromethyl (CF3)?

A5: The SF5 group generally imparts exceptional thermal stability, often superior to other motifs.[1][6][11] For example, studies on 2-SF5-indole showed it undergoes exothermic decomposition only at temperatures above 165°C, while the N-methylated analogue is stable up to 310°C.[12] In comparison, the analogous 2-fluoro indole degrades above 120°C, demonstrating the superior thermal robustness conferred by the SF5 group.[12]

Troubleshooting Guides

Issue: I'm observing unexpected peaks in my HPLC/LC-MS analysis after treating my SF5-containing molecule with acid.

This is a common observation, but it rarely points to the degradation of the SF5 group itself. The following workflow can help diagnose the root cause.

Caption: Troubleshooting logic for unexpected analytical signals.

Causality Explained:

-

Degradation of another functional group: This is the most probable cause. The SF5 group is robust, but other parts of your molecule, such as esters, ethers, or certain protecting groups (like Boc), may be susceptible to acid hydrolysis.[5] The new peaks would correspond to the molecule after cleavage of a labile group, with the SF5 moiety still intact.

-

Epimerization or Isomerization: Acid can catalyze the isomerization of certain structures. For example, chiral centers adjacent to carbonyl groups could potentially epimerize.[5]

-

SF5 Group Hydrolysis (Rare): In the rare case of SF5 group cleavage under extremely harsh conditions (e.g., concentrated, hot acid), you might observe products resulting from its replacement by a hydroxyl group.[5][10] This should be the last hypothesis to consider.

Issue: A reaction on a neighboring functional group is failing. Could the SF5 group be the cause?

Yes, the electronic and steric properties of the SF5 group can significantly influence the reactivity of the rest of the molecule.

-

Strong Electron-Withdrawing Effect: The SF5 group is a very powerful electron-withdrawing group, even more so than the CF3 group.[6] This can drastically reduce the nucleophilicity of nearby groups (e.g., anilines, phenols) and increase the acidity of adjacent protons (e.g., benzylic C-H bonds).

-

Steric Hindrance: The SF5 group is sterically bulky.[9] This can hinder the approach of reagents to adjacent reaction sites, potentially slowing down or preventing a desired transformation. When designing a synthesis, position the SF5 group such that it does not sterically block the intended reactive center.

Quantitative Data & Stability Summary

The table below summarizes the stability of the SF5 group under various conditions based on published literature.

| Condition Category | Specific Condition | Stability | Notes | Reference(s) |

| Aqueous/Acidic | 0.01 M HCl (pH 2.0) | High | N-SF5 azetidine derivative showed no degradation. | [5] |

| Conc. H₂SO₄, elevated temp. | Low | One of the few conditions reported to cleave the Ar-SF5 bond. | [10] | |

| Basic | Refluxing NaOH in aq. Ethanol | Very High | Pentafluorosulfanylbenzene is unreactive. | [10] |

| Reductive | Standard peptide synthesis | High | Compatible with reagents used for deprotection strategies. | [9] |

| Oxidative | General laboratory conditions | Very High | The S(VI) center is highly oxidized and stable. | [10] |

| Thermal | 2-SF5-indole scaffold | Stable up to 165 °C | Decomposition is highly exothermic above this temperature. | [12] |

| N-Me-2-SF5-indole scaffold | Stable up to 310 °C | N-substitution significantly enhances thermal stability. | [12] | |

| Common Reagents | TFA, PyBOP, NMM | High | Compatible with standard peptide coupling and deprotection. | [9] |

Experimental Protocols

Protocol: General Stability Assessment of an SF5-Functionalized Molecule in Acidic Buffer

This protocol outlines a general method for evaluating the stability of a novel SF5-containing compound under acidic conditions using HPLC or LC-MS.[13]

Caption: Experimental workflow for acidic stability testing.

1. Materials and Reagents:

-

SF5-functionalized test compound

-

HPLC-grade acetonitrile (ACN) and water

-

Buffer components (e.g., sodium phosphate)

-

Acid for pH adjustment (e.g., HCl, H₃PO₄)

-

Class A volumetric flasks and pipettes

-

HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., ACN or DMSO).

-

Buffer Preparation: Prepare the desired acidic buffer (e.g., 50 mM phosphate buffer) and carefully adjust to the target pH (e.g., pH 2.0) using an appropriate acid.

-

Incubation Sample Preparation: In a series of vials, add the acidic buffer. Spike a small volume of the stock solution into each vial to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent from the stock is minimal (<1-2%) to not affect the buffer pH.[5]

-

Time Zero (T0) Sample: Prepare one sample and immediately quench the reaction (see step 6). This will serve as your 100% reference.[5]

-

Incubation: Incubate the remaining vials at a controlled temperature (e.g., 37 °C for physiological relevance or 50 °C for accelerated testing).[5]

-

Time Point Sampling & Quenching: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation. Quench the degradation process by adding an equal volume of a strong organic solvent like cold acetonitrile. This stops the reaction and precipitates any proteins if working in a biological matrix.[5]

-

Analysis: Analyze all quenched samples (T0 and subsequent time points) by a validated HPLC or LC-MS method. Calculate the percentage of the parent compound remaining at each time point relative to the T0 sample peak area.[5]

-

Data Interpretation: Plot the percentage of the remaining parent compound versus time. A flat line indicates high stability, while a downward slope indicates degradation. The degradation rate constant can be calculated from this data.[5]

References

- BenchChem Technical Support Team. (2025, December). Technical Support Center: Stability of SF5-Functionalized Molecules. Benchchem.

- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Scientific.

- Synthesis of pentafluorosulfanyl (SF5)

- Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. (2025, August 5).

- ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. (2025, August 6).

- Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. (n.d.). PMC - PubMed Central.

- Pentafluorosulfanylbenzene. (n.d.). Wikipedia.

- On Pentafluoroorthotellurates and Related Compounds. (n.d.). PMC - PubMed Central.

- Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (2021, July 6).

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017, September 21). PubMed.

- Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (n.d.).

- Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. (n.d.).

- Analytical Techniques In Stability Testing. (2025, March 24).

- The Enduring Stability of Pentafluorosulfanyl Benzoic Acid: A Technical Guide for Researchers. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sepscience.com [sepscience.com]

troubleshooting failed reactions involving 3-Bromo-5-(pentafluorosulfur)aniline

Welcome to the technical support hub for 3-Bromo-5-(pentafluorosulfur)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique building block into their synthetic workflows. The pentafluorosulfur (SF₅) group offers a fascinating combination of properties, but its powerful electron-withdrawing nature and steric bulk can present challenges in common synthetic transformations. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Reagent: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the inherent characteristics of 3-Bromo-5-(pentafluorosulfur)aniline. The SF₅ group is significantly more electron-withdrawing than the more common trifluoromethyl (CF₃) group, and also possesses greater lipophilicity.[1][2] These properties profoundly influence the molecule's reactivity.

Key Electronic Effects of the Pentafluorosulfur (SF₅) Group:

-

Strong Inductive and Resonance Withdrawal: The SF₅ group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).

-

Reduced Aniline Nucleophilicity: The potent electron-withdrawing effect significantly lowers the pKa of the aniline nitrogen, making it a weaker nucleophile compared to standard anilines. This has major implications for reactions like Buchwald-Hartwig amination.[3]

-

Activation of the C-Br Bond: The electron-deficient nature of the aromatic ring facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.[4]

| Property | Value/Description | Implication for Synthesis |

| Molecular Formula | C₆H₅BrF₅NS | High fluorine content can affect solubility and purification. |

| Electron-Withdrawing Nature | Stronger than -NO₂ and -CF₃[5][6] | Reduced aniline reactivity; activated C-Br bond for cross-coupling. |

| Lipophilicity | More lipophilic than -CF₃[1][2] | May require specific solvent systems for reaction and purification. |

| Stability | The SF₅ group is highly thermally and chemically stable.[7] | Robust under a wide range of reaction conditions. |

Frequently Asked Questions & Troubleshooting Guides

This section addresses common problems encountered during reactions with 3-Bromo-5-(pentafluorosulfur)aniline.

Section 1: Suzuki-Miyaura Coupling Failures

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electronic properties of our substrate can lead to common failure modes.

Low yields in this specific coupling are typically rooted in one of three areas: inefficient oxidative addition, catalyst deactivation, or decomposition of the boronic acid partner.

Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.

Causality and Solutions:

-

Inefficient Oxidative Addition/Reductive Elimination: While the C-Br bond is activated, the overall catalytic cycle can be sluggish. The electron-deficient nature of the aryl ring can make the final reductive elimination step difficult.

-

Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination for challenging substrates. Consider using a pre-formed catalyst (e.g., XPhos-Pd-G3) to ensure the formation of the active catalytic species. For extremely stubborn couplings, a switch to a nickel-based catalyst system, such as NiCl₂(PCy₃)₂, may be beneficial as they are known to couple challenging aryl carbamates and sulfamates.[8]

-

-

Protodeborylation of the Boronic Acid: This is a very common side reaction, especially with electron-rich or heteroaromatic boronic acids, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.[9]

-

Solution: Use a stable boronic ester, such as a pinacol ester (Bpin), instead of the free boronic acid.[9] Additionally, ensure your base is not overly aggressive and consider using a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) which can temper this side reaction. Using 1.5-2.0 equivalents of the boronic ester can also help drive the reaction to completion.

-

-

Homocoupling of the Boronic Acid: This side reaction (Glaser coupling) can be promoted by oxygen.

-

Solution: Rigorously degas your reaction mixture (e.g., via 3-4 cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst. Maintaining a positive inert atmosphere throughout the reaction is critical.[10]

-

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

| Component | Recommendation | Rationale |

| Catalyst | XPhos-Pd-G3 (2 mol%) | Air-stable precatalyst, forms active L-Pd(0) efficiently. |

| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand accelerates key catalytic steps. |

| Base | K₃PO₄ (2.5 equiv) | Effective base for electron-deficient aryl halides. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Good for solubilizing both organic and inorganic reagents. |

| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers. |

| Boronic Reagent | Arylboronic pinacol ester (1.5 equiv) | Enhances stability against protodeborylation.[9] |

Section 2: Buchwald-Hartwig Amination Challenges

The significantly reduced nucleophilicity of the aniline nitrogen in 3-Bromo-5-(pentafluorosulfur)aniline makes it a challenging substrate for C-N bond formation, both as a nucleophile itself or when the C-Br bond is being functionalized.

The primary challenge here is the formation of the palladium-amido complex. The aniline nitrogen is strongly deactivated by the SF₅ group, making it a poor ligand for the palladium center.

Catalytic Cycle: Highlighting the Problematic Step

Caption: The Buchwald-Hartwig cycle, highlighting the difficult ligand exchange with the electron-poor aniline.

Causality and Solutions:

-

Slow Ligand Exchange/Deprotonation: The electron-poor aniline nitrogen struggles to displace the halide from the palladium complex and is difficult to deprotonate to form the key palladium-amido intermediate.

-

Solution: A combination of a highly active catalyst system and a strong, non-nucleophilic base is required. Use bulky biarylphosphine ligands like BrettPhos or AdBrettPhos, which are specifically designed for coupling electron-poor anilines. Pair this with a strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu).

-

-

Catalyst Inhibition: The aniline starting material or the arylamine product can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition.

-

Solution: Using the correct generation of Buchwald pre-catalysts (G3 or G4) can help mitigate this by ensuring a clean and rapid entry into the catalytic cycle.[11]

-

Recommended Starting Conditions for Buchwald-Hartwig Amination:

| Component | Recommendation | Rationale |

| Catalyst | BrettPhos-Pd-G3 (2-4 mol%) | Specifically designed for challenging aminations of electron-deficient anilines. |

| Base | LiHMDS (2.0 equiv) | Strong, non-nucleophilic base to facilitate deprotonation. |

| Solvent | Toluene or CPME | Anhydrous, non-coordinating solvents are preferred. |

| Temperature | 100-120 °C | Higher temperatures are often necessary for these couplings. |

| Amine | Amine coupling partner (1.2-1.5 equiv) |

Section 3: General Experimental & Purification Guidance

Highly fluorinated compounds often exhibit unique solubility and polarity profiles, making standard purification methods challenging.

Purification Strategies:

-

Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique for separating fluorous compounds from non-fluorous impurities. The crude mixture is loaded onto a fluorous silica gel cartridge. Non-fluorous materials are washed away with a polar solvent (like methanol/water), and the desired fluorous product is then eluted with a fluorinated solvent (like perfluorohexanes).

-

Modified Chromatography: If F-SPE is not an option, try using less polar solvent systems on silica gel (e.g., hexanes/dichloromethane) or switch to a different stationary phase like alumina. Sometimes, using a mobile phase containing a small amount of a fluorinated alcohol like 2,2,2-trifluoroethanol can improve peak shape and separation on silica.[12]

-

Crystallization: Due to their often crystalline nature, direct crystallization of the product from a suitable solvent system (e.g., heptane/ethyl acetate) can be a highly effective purification method.

Starting material purity is paramount in catalysis. Impurities can poison the catalyst and lead to failed reactions.

Purity Verification and Purification:

-

Analysis: Confirm purity by ¹H NMR, ¹⁹F NMR, and GC-MS before use.

-

Purification: If impurities are detected, the aniline can be purified. A common method involves dissolving the aniline in a suitable solvent like diethyl ether, washing with a mild aqueous acid (e.g., 1M HCl) to remove more basic impurities, followed by a wash with brine. After drying the organic layer and removing the solvent, the aniline can be further purified by distillation under reduced pressure or by chromatography on silica gel.[13]

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Li, J. H., et al. (2012). Palladium-catalyzed Hiyama cross-coupling reactions of aryl halides with aryltrimethoxysilanes. Molecules, 27(17), 5654. Retrieved from [Link]

-

Jolibois, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 8-14. Retrieved from [Link]

-

Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

-

Ghosh, A., et al. (2025). An elusive cross coupling of α-pentafluorosulfanylated S,S-ketene acetals. ChemRxiv. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. Retrieved from [Link]

- WO2006052567A2 - Purification of fluorinated alcohols - Google Patents. (n.d.).

-

Welch, J. T. (2009). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. Retrieved from [Link]

-

Pérez, S., et al. (2010). Pentafluorophenyl imidato palladium(II) complexes: Catalysts for Suzuki cross-coupling reactions. ResearchGate. Retrieved from [Link]

-

Foley, D. A., et al. (2017). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 82(24), 13296-13309. Retrieved from [Link]

-

Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(24), 4398-4401. Retrieved from [Link]

-

Tlili, A., et al. (2020). Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. ResearchGate. Retrieved from [Link]

-

Cundari, T. R., et al. (2021). When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. Dalton Transactions, 50(40), 14049-14053. Retrieved from [Link]

-